molecular formula C13H12N2O2 B5789718 N-(1,3-benzodioxol-5-ylmethyl)-2-pyridinamine

N-(1,3-benzodioxol-5-ylmethyl)-2-pyridinamine

Cat. No. B5789718
M. Wt: 228.25 g/mol
InChI Key: HBFBNKLYQHZPNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridin-ylmethyl derivatives involves reactions of dihydroxybenzoic acid with α-chloromethyl pyridine, undergoing esterification and etherification processes under specific temperature and time conditions to achieve desired structures (Wang Xiu-jian, 2009).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis highlight the orientation differences in the pyridine and benzene rings of N-(pyridin-2-ylmethyl)benzamide derivatives, offering insight into molecular conformations (G. Artheswari, V. Maheshwaran, N. Gautham, 2019).

Chemical Reactions and Properties

Phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is a novel strategy for synthesizing biologically significant structures, showcasing metal-free oxidative N-N bond formation with high yields and short reaction times (Zisheng Zheng et al., 2014).

Physical Properties Analysis

The compound exhibits luminescent properties in solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. Its AEE behavior varies with solvent polarity, and mechanochromic properties indicate multi-stimuli responsiveness (A. Srivastava et al., 2017).

Chemical Properties Analysis

The specificity and complexation of metals by (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related derivatives have been explored, revealing insights into their coordination abilities and impact on molecular stability and reactivity (E. Matczak-Jon et al., 2010).

Safety and Hazards

The safety data sheet for Piperine, a related compound, indicates that it is harmful if swallowed .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-6-14-13(3-1)15-8-10-4-5-11-12(7-10)17-9-16-11/h1-7H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBNKLYQHZPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)pyridin-2-amine

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